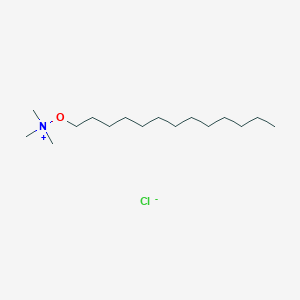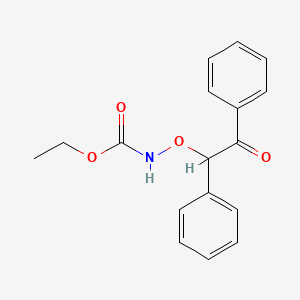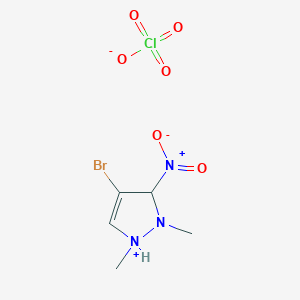
4-Bromo-1,2-dimethyl-3-nitro-2,3-dihydro-1H-pyrazol-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1,2-dimethyl-3-nitro-2,3-dihydro-1H-pyrazol-1-ium perchlorate is a heterocyclic compound that contains a pyrazole ring substituted with bromine, methyl, and nitro groups
Métodos De Preparación
The synthesis of 4-Bromo-1,2-dimethyl-3-nitro-2,3-dihydro-1H-pyrazol-1-ium perchlorate typically involves multi-step reactions. One common method includes the bromination of a pyrazole precursor followed by nitration and methylation under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
4-Bromo-1,2-dimethyl-3-nitro-2,3-dihydro-1H-pyrazol-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1,2-dimethyl-3-nitro-2,3-dihydro-1H-pyrazol-1-ium perchlorate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and methyl groups also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules .
Comparación Con Compuestos Similares
Similar compounds include other pyrazole derivatives such as 4-Bromo-1,2-dimethyl-3-nitro-1H-pyrazole and 4-Bromo-1,2-dimethyl-3-nitro-5-methyl-1H-pyrazole.
Propiedades
Número CAS |
89717-66-8 |
|---|---|
Fórmula molecular |
C5H9BrClN3O6 |
Peso molecular |
322.50 g/mol |
Nombre IUPAC |
4-bromo-1,2-dimethyl-3-nitro-1,3-dihydropyrazol-1-ium;perchlorate |
InChI |
InChI=1S/C5H8BrN3O2.ClHO4/c1-7-3-4(6)5(8(7)2)9(10)11;2-1(3,4)5/h3,5H,1-2H3;(H,2,3,4,5) |
Clave InChI |
RLJWGPZZXOBNGF-UHFFFAOYSA-N |
SMILES canónico |
C[NH+]1C=C(C(N1C)[N+](=O)[O-])Br.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


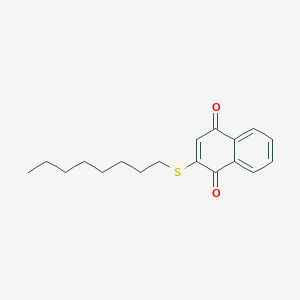
![5-[4-(4-Bromophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14395948.png)
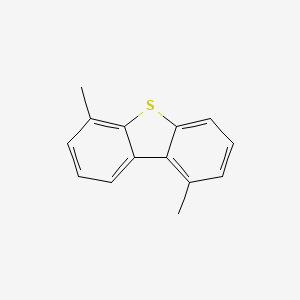
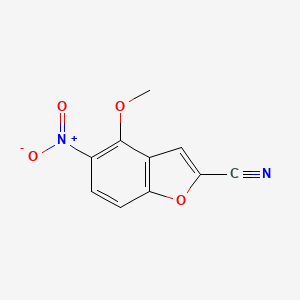
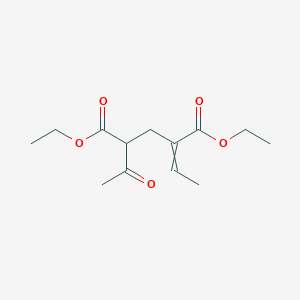

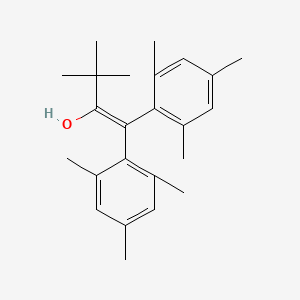

![3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-hydroxybenzoic acid](/img/structure/B14395967.png)
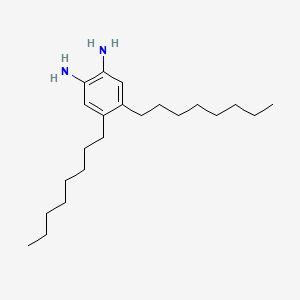
![7-Methyl-7H-cyclopenta[B]pyridine](/img/structure/B14395983.png)
![1-{[3-(2,4-Dichlorophenyl)-2-phenyloxiran-2-yl]methyl}-1H-imidazole](/img/structure/B14395991.png)
